pseudolaric acid C2
Overview
Description
Pseudolaric Acid C2 is a diterpenoid isolated from Pseudolarix kaempferi . It is identified as the specific metabolite of Pseudolaric acid B in plasma, urine, bile, and feces after both oral and intravenous administration to rats . It has been used as a novel treatment for cancer, immune disorders, inflammatory diseases, and immunosuppression .
Synthesis Analysis
The pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch . The biosynthesis of pseudolaric acid B from golden larch involves an unusual diterpene synthase . This enzyme, golden larch terpene synthase 8 (PxaTPS8), catalyzes the first committed step in pseudolaric acid B biosynthesis . It converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined pseudolaratriene .Molecular Structure Analysis
The IUPAC name of Pseudolaric Acid C2 is (3R,4S,4aS,9aR)-4a-acetoxy-3-((1E,3E)-4-carboxypenta-1,3-dien-1-yl)-3-methyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-7-carboxylic acid . Its molecular weight is 418.44 .Chemical Reactions Analysis
Pseudolaric Acid B, the major bioactive constituent in the root bark of Pseudolarix kaempferi, exhibits substantial cytotoxicity . It induces cell cycle arrest at G2-M transition, leading to apoptosis . The drug disrupts cellular microtubule networks and inhibits the formation of mitotic spindles . Polymerization of purified bovine brain tubulin is dose-dependently inhibited by Pseudolaric Acid B .Physical And Chemical Properties Analysis
Pseudolaric Acid C2 is a solid substance . It is stored at temperatures between -80 and -20 degrees Celsius .Scientific Research Applications
Anticancer Activities
PAB has been identified as the major bioactive component in Cortex pseudolaricis, a traditional Chinese medicine. Research suggests that PAB exhibits anticancer activity by inhibiting tumor growth and metastasis. It achieves this through several mechanisms:
- Cell Cycle Arrest : PAB up-regulates the expression of p21 and Gadd45 , leading to cell cycle arrest and preventing uncontrolled proliferation .
Other Bioactivities
PAB also shows promise in:
Safety And Hazards
Pseudolaric Acid C2 is toxic if swallowed . It is suspected of damaging fertility or the unborn child . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood . It should not be eaten, drunk, or smoked when using this product .
Future Directions
properties
IUPAC Name |
(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pseudolaric acid C2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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